molecular formula C17H17NO4S B3952728 methyl 4-[allyl(phenylsulfonyl)amino]benzoate

methyl 4-[allyl(phenylsulfonyl)amino]benzoate

Cat. No.: B3952728
M. Wt: 331.4 g/mol
InChI Key: XNQQMIFWOOPLLU-UHFFFAOYSA-N
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Description

Methyl 4-[allyl(phenylsulfonyl)amino]benzoate is an organic compound with a complex structure that includes an ester group, a sulfonamide group, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[allyl(phenylsulfonyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with allyl phenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes further reaction to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[allyl(phenylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol, and the sulfonamide group can be reduced to an amine.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the ester group can yield an alcohol.

Scientific Research Applications

Methyl 4-[allyl(phenylsulfonyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-[allyl(phenylsulfonyl)amino]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the ester and allyl groups can participate in various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the sulfonamide and allyl groups, making it less reactive in certain types of reactions.

    Phenylsulfonyl chloride: Contains the sulfonyl group but lacks the ester and allyl groups, limiting its applications.

    Allyl phenyl sulfone: Contains the allyl and sulfonyl groups but lacks the ester group, affecting its reactivity and applications.

Uniqueness

Methyl 4-[allyl(phenylsulfonyl)amino]benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthesis. Its structure also provides opportunities for studying various biochemical interactions and developing new materials with specific properties.

Properties

IUPAC Name

methyl 4-[benzenesulfonyl(prop-2-enyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-3-13-18(23(20,21)16-7-5-4-6-8-16)15-11-9-14(10-12-15)17(19)22-2/h3-12H,1,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQQMIFWOOPLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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